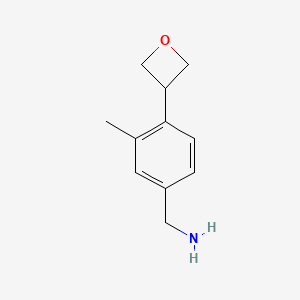

(3-Methyl-4-(oxetan-3-YL)phenyl)methanamine

Description

(3-Methyl-4-(oxetan-3-yl)phenyl)methanamine is a phenylmethanamine derivative featuring a methyl group at the 3-position and an oxetan-3-yl substituent at the 4-position of the aromatic ring.

The oxetane ring introduces steric constraint and moderate polarity, balancing lipophilicity and aqueous solubility. This scaffold is increasingly utilized to optimize drug-like properties, as seen in compounds like [3-(3-Fluorophenyl)oxetan-3-yl]methanamine (lipophilic efficiency enhancer) and [4-(oxetan-3-yloxy)phenyl]methanamine (intermediate in anticancer agents) .

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

[3-methyl-4-(oxetan-3-yl)phenyl]methanamine |

InChI |

InChI=1S/C11H15NO/c1-8-4-9(5-12)2-3-11(8)10-6-13-7-10/h2-4,10H,5-7,12H2,1H3 |

InChI Key |

DPBQWOAVRANNEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)C2COC2 |

Origin of Product |

United States |

Preparation Methods

Oxetane Ring Construction via Intramolecular Cyclization

Methodology :

The oxetane ring is synthesized via intramolecular cyclization of a 1,3-diol precursor. This approach is widely reported for oxetane derivatives.

Steps :

-

Starting Material : 2,2-Bis(bromomethyl)propane-1,3-diol is treated with a base (e.g., NaOEt) to form 3-(bromomethyl)oxetan-3-yl methanol.

-

Functionalization : The brominated intermediate undergoes nucleophilic substitution with a substituted phenol (e.g., 4-methylphenol) in the presence of K₂CO₃ to yield 3-(4-methylphenoxymethyl)oxetan-3-yl methanol.

-

Oxidation : The alcohol is oxidized to a carboxylic acid using KMnO₄ in dioxane/NaOH, followed by Curtius rearrangement with diphenylphosphoryl azide (DPPA) to introduce the amine group.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | NaOEt, EtOH, RT, 4h | 65 | ≥95 |

| 2 | K₂CO₃, acetone, reflux | 80–87 | ≥98 |

| 3 | KMnO₄, NaOH/dioxane | 84–90 | ≥99 |

Advantages : High regioselectivity for oxetane formation.

Limitations : Multi-step process requiring careful handling of intermediates.

Suzuki-Miyaura Coupling for Aromatic Functionalization

Methodology : Aryl boronic acids are coupled to preformed oxetane-containing intermediates to install the phenyl group.

Steps :

-

Oxetane Boronic Acid Synthesis : 3-Oxetanone is converted to (2-(oxetan-3-yl)phenyl)boronic acid via lithiation (n-BuLi) and triisopropyl borate.

-

Coupling Reaction : The boronic acid is coupled with 4-bromo-3-methylbenzaldehyde via Pd-catalyzed Suzuki-Miyaura coupling.

-

Reductive Amination : The aldehyde is reduced to the primary amine using LiAlH₄ or NaBH₄ with NH₄OAc.

Key Data :

| Step | Catalyst/Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | n-BuLi, B(OiPr)₃ | −78 | 70–75 |

| 2 | Pd(PPh₃)₄, K₂CO₃ | 80–90 | 85–90 |

| 3 | NaBH₄, NH₄OAc | RT | 92 |

Advantages : Modular approach for diverse substitution patterns.

Limitations : Requires inert conditions for lithiation and coupling.

Direct Amination of Oxetane-Containing Intermediates

Methodology : A preassembled oxetane-phenyl scaffold is aminated via Gabriel synthesis or Hofmann rearrangement.

Steps :

-

Nitrile Intermediate : 3-Methyl-4-(oxetan-3-yl)benzonitrile is synthesized via Ullmann coupling of 4-iodo-3-methylbenzonitrile with oxetan-3-ylzinc bromide.

-

Reduction to Amine : The nitrile is reduced using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).

Key Data :

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | CuI, DMF | 24 | 78 |

| 2 | LiAlH₄, THF | 6 | 85 |

Advantages : High-yielding final step.

Limitations : Nitrile synthesis requires toxic cyanide precursors.

Optimization Strategies

Protecting Group Strategies

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

Substitution: Nucleophilic substitution reactions can occur at the methanamine group or the oxetane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxetane derivatives and modified phenylmethanamine compounds .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine serves as a precursor in the synthesis of more complex organic molecules. Its structural features allow for the introduction of various functional groups, facilitating the development of novel compounds with specific properties.

Biology

- Biological Interactions : The compound is utilized in studies investigating biological systems due to its ability to interact with enzymes and proteins. Its unique structure allows it to modulate cellular processes, making it a useful tool for understanding cellular signaling pathways and gene expression.

Medicine

- Potential Therapeutic Properties : Research indicates that derivatives of this compound exhibit significant biological activities, particularly in cancer therapy:

- Inhibition of RNA Demethylases : It has been identified as a potent inhibitor of the m6A-RNA demethylase FTO, which plays a crucial role in regulating gene expression associated with cancer progression .

- Cell Cycle Arrest : Compounds derived from this structure can interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest .

- Reactive Oxygen Species Modulation : The compound may influence intracellular levels of reactive oxygen species (ROS), which are critical in cell signaling and apoptosis .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound derivatives against various cancer cell lines. The results demonstrated that these compounds significantly impaired cell growth in models of glioblastoma and gastric cancer, with potency comparable to established chemotherapeutics like 5-fluorouracil .

Case Study 2: Mechanistic Insights

Research focused on the molecular mechanisms underlying the anticancer effects of this compound revealed its ability to increase m6A methylation levels in RNA. This modification is essential for regulating gene expression involved in tumorigenesis, highlighting the compound's potential as a targeted therapeutic agent .

Mechanism of Action

The mechanism of action of (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which may facilitate binding to biological macromolecules. The methanamine group can form hydrogen bonds and ionic interactions, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

*Inferred data based on structural similarity.

Key Observations:

- Oxetane vs.

- Fluoro (3-F): Enhances electronegativity and metabolic stability via C-F bond inertness . Oxy Linkages (e.g., 4-O-oxetan-3-yl): Introduce polarity, improving solubility but possibly reducing CNS penetration .

Pharmacokinetic and Toxicity Considerations

- Oxetane-Containing Compounds : Generally exhibit favorable metabolic stability compared to larger heterocycles. For example, oxetanes resist oxidative metabolism better than piperidine rings .

- Methanamine Group : The primary amine may form salts (e.g., hydrochloride) to improve solubility, as seen in (4-fluoro-3-isopropylphenyl)methanamine hydrochloride .

Biological Activity

(3-Methyl-4-(oxetan-3-YL)phenyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound includes a phenyl ring substituted with a methyl group and an oxetane moiety. The presence of the oxetane ring contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxetane ring is known for its strain and reactivity, which can facilitate interactions with proteins and enzymes relevant in disease pathways. The methanamine group allows for hydrogen bonding, enhancing binding affinity to biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxetane rings exhibit significant antimicrobial properties. For instance, derivatives of oxetane have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) significantly lower than standard treatments like pyrazinamide and isoniazid .

Anticancer Activity

Research has highlighted the potential of oxetane-containing compounds in cancer therapy. For example, FTO inhibitors derived from oxetane structures demonstrated potent antiproliferative effects in various cancer cell lines, including glioblastoma and gastric cancer. These compounds were shown to selectively impair cancer cell growth while sparing healthy cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the oxetane ring and substituents on the phenyl group can significantly influence biological activity. For instance, the introduction of halogenated benzyloxy groups has been shown to enhance antitubercular activity dramatically, with some derivatives exhibiting MIC values as low as 3.49 μM .

| Compound | Substituent | MIC (μM) | Activity Level |

|---|---|---|---|

| 9a | Unsubstituted Benzyloxy | 57.73 | Moderate |

| 9b | 4-Bromobenzyloxy | 12.23 | High |

| 9c | 4-Chlorobenzyloxy | 6.68 | Very High |

| 9g | 4-Cyanobenzyloxy | 3.49 | Excellent |

Case Studies

- Antitubercular Activity : A series of synthesized compounds based on this compound were tested against M. tuberculosis. The study found that certain substitutions led to enhanced activity compared to traditional drugs, indicating potential for new therapeutic options .

- Cancer Cell Lines : In vitro studies using gastric cancer cell lines demonstrated that the oxetane derivatives could inhibit cell proliferation effectively, comparable to established chemotherapeutics like 5-fluorouracil. This suggests a promising avenue for further development in oncology .

Q & A

Q. What are the key synthetic routes for (3-Methyl-4-(oxetan-3-yl)phenyl)methanamine, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves multi-step organic reactions, including:

- Functional group introduction : The oxetan-3-yl group is introduced via nucleophilic substitution or coupling reactions, while the methyl group may be added through Friedel-Crafts alkylation or directed ortho-metalation strategies .

- Amine protection : The primary amine is often protected (e.g., with Boc or Fmoc groups) to prevent side reactions during subsequent steps .

- Optimization : Reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for cross-couplings) critically influence yield. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm), oxetan methylene groups (δ 4.5–5.5 ppm), and the methanamine moiety (δ 2.5–3.5 ppm). F NMR is unnecessary unless fluorinated analogs are synthesized .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for verifying stereochemistry and intermolecular interactions. High-resolution data (<1.0 Å) minimizes refinement errors .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for CHNO: 177.23 g/mol) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions .

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent amine oxidation .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting points) of this compound?

- Cross-validation : Compare experimental data (e.g., DSC for melting points) with computational predictions (e.g., COSMO-RS for solubility in polar solvents) .

- Structural analogs : Use data from similar compounds (e.g., (3-(4-Fluorophenyl)oxetan-3-yl)methanamine, melting point ~120–125°C) as benchmarks .

- Crystallographic analysis : Polymorphism can alter physical properties; screen crystallization solvents (e.g., ethanol vs. ethyl acetate) to identify stable forms .

Table 1 : Comparative Physical Properties of Analogous Compounds

| Compound | Melting Point (°C) | Solubility (mg/mL in DMSO) |

|---|---|---|

| (3-(4-Fluorophenyl)oxetan-3-yl)methanamine | 120–125 | >50 |

| [4-(Oxetan-3-yloxy)phenyl]methanamine | 95–100 | 30–40 |

Q. What experimental design considerations are critical for crystallizing this compound, especially with twinned or low-resolution data?

- Crystal growth : Use slow evaporation in mixed solvents (e.g., hexane:ethyl acetate) to enhance crystal quality. Additive screening (e.g., ionic liquids) may reduce twinning .

- Data collection : For twinned crystals, employ the TwinRotMat option in SHELXL to refine twin laws. High redundancy (>4) improves data reliability .

- Resolution limits : If resolution >1.2 Å, prioritize hydrogen atom placement via riding models and isotropic displacement parameters .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Analog synthesis : Modify substituents (e.g., replacing methyl with cyclopropyl or fluorine) to assess steric/electronic effects on target binding .

- Biological assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity in cancer lines) to quantify activity shifts .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes, focusing on interactions between the oxetan oxygen and hydrophobic pockets .

Q. What strategies resolve contradictions in reactivity data between this compound and its fluorinated analogs?

- Mechanistic studies : Use O isotopic labeling to track oxetan ring-opening pathways under acidic vs. basic conditions .

- Kinetic analysis : Compare activation energies (via Arrhenius plots) for reactions like amide coupling or nitro reduction to identify rate-limiting steps .

- Cross-referencing : Validate unexpected results (e.g., anomalous stability) against high-level DFT calculations (e.g., B3LYP/6-31G*) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.